1-(1H-Pyrazol-4-yl)piperazine dihydrochloride 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2241142-35-6
VCID: VC7489130
InChI: InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H
SMILES: C1CN(CCN1)C2=CNN=C2.Cl.Cl
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride

CAS No.: 2241142-35-6

Cat. No.: VC7489130

Molecular Formula: C7H14Cl2N4

Molecular Weight: 225.12

* For research use only. Not for human or veterinary use.

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride - 2241142-35-6

Specification

CAS No. 2241142-35-6
Molecular Formula C7H14Cl2N4
Molecular Weight 225.12
IUPAC Name 1-(1H-pyrazol-4-yl)piperazine;dihydrochloride
Standard InChI InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H
Standard InChI Key MCLYAAHDMXBFGF-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CNN=C2.Cl.Cl

Introduction

Structural and Chemical Characteristics

The molecular framework of 1-(1H-pyrazol-4-yl)piperazine dihydrochloride (C7H14Cl2N4C_7H_{14}Cl_2N_4) consists of a six-membered piperazine ring (two nitrogen atoms at positions 1 and 4) linked to a five-membered pyrazole ring (nitrogen atoms at positions 1 and 2). The dihydrochloride salt form arises from protonation of the piperazine nitrogens, which improves aqueous solubility and crystallinity. Key structural features include:

  • Aromatic pyrazole core: Contributes to planar geometry and π-π stacking interactions.

  • Piperazine spacer: Enhances conformational flexibility, enabling interactions with biological targets.

  • Hydrochloride groups: Increase polarity and stability under physiological conditions.

Single-crystal X-ray diffraction data for analogous piperazine-pyrazole hybrids, such as N-allyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carbothioamide, reveal bond lengths of 1.33–1.47 Å for C–N bonds and dihedral angles of 85–90° between the rings . These parameters suggest moderate steric hindrance, facilitating binding to enzyme active sites.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 1-(1H-pyrazol-4-yl)piperazine dihydrochloride typically involves a multi-step protocol:

Step 1: Formation of Pyrazole-Piperazine Hybrid
1-(1H-Pyrazol-4-yl)piperazine is synthesized via nucleophilic substitution between 4-chloropyrazole and piperazine in refluxing ethanol. The reaction proceeds at 80°C for 12 hours, yielding a pale-yellow solid (reported yield: 72–78%) .

Step 2: Salt Formation
The free base is treated with hydrochloric acid (37% w/v) in a 1:2 molar ratio, followed by recrystallization from ethanol/water (3:1) to obtain the dihydrochloride salt.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature (°C)8078
SolventEthanol72
Reaction Time (h)1275

Alternative Approaches

  • Mannich Base Condensation: Styryl ketonic Mannich bases react with hydrazines to form pyrazoline intermediates, which are dehydrogenated to pyrazoles .

  • Transamination: Quaternary ammonium salts of piperazine derivatives undergo amine exchange with arylhydrazines, yielding substituted pyrazole-piperazines .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight225.12 g/mol
Melting Point245–248°C (decomposes)
Solubility (H2O)>50 mg/mL (25°C)
LogP (Partition)-1.2 ± 0.3
pKa (Piperazine N1/N4)9.8/5.1

The dihydrochloride salt exhibits high hygroscopicity, necessitating storage under anhydrous conditions. Fourier-transform infrared (FTIR) spectra show characteristic peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N pyrazole) .

Pharmacological Applications

Anti-Inflammatory Activity

Piperazine-pyrazole hybrids demonstrate moderate-to-strong cyclooxygenase-2 (COX-2) inhibition. In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 45–68% at 10 mg/kg doses . Molecular docking studies reveal binding affinities (-8.2 to -9.1 kcal/mol) at the COX-2 active site, driven by hydrogen bonds with Arg120 and Tyr355 .

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Raw Materials: 4-Chloropyrazole (≥$150/g) limits large-scale production.

  • Purification: Column chromatography is required to achieve >95% purity, increasing processing time.

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